molecular formula C12H10O3 B14283021 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- CAS No. 162794-50-5

5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)-

Cat. No.: B14283021
CAS No.: 162794-50-5
M. Wt: 202.21 g/mol
InChI Key: OOKKQWASZWHYQI-UHFFFAOYSA-N
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Description

5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is a chemical compound with the molecular formula C12H10O3 It is a derivative of benzofuran, characterized by the presence of a carboxaldehyde group at the 5-position, a hydroxy group at the 4-position, and a 1-methylethenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxaldehyde: Similar structure but lacks the hydroxy and 1-methylethenyl groups.

    5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Contains additional hydroxy and carbonitrile groups.

Uniqueness

5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxy and 1-methylethenyl groups differentiates it from other benzofuran derivatives, providing unique opportunities for research and development.

Properties

CAS No.

162794-50-5

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-7(2)11-5-9-10(15-11)4-3-8(6-13)12(9)14/h3-6,14H,1H2,2H3

InChI Key

OOKKQWASZWHYQI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(O1)C=CC(=C2O)C=O

Origin of Product

United States

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